molecular formula C31H43NO10 B1261751 Benzoylmesaconine CAS No. 63238-67-5

Benzoylmesaconine

Cat. No. B1261751
CAS RN: 63238-67-5
M. Wt: 589.7 g/mol
InChI Key: PULWZCUZNRVAHT-IJNXHYLPSA-N
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Description

Synthesis Analysis

Benzoylmesaconine synthesis involves sophisticated organic synthesis techniques. A study by Qadir et al. (2005) on 1-benzazepine heterocycles, which are structurally related to benzoylmesaconine, highlighted the use of transition-metal-catalyzed processes for key bond-forming steps. This approach allows for the introduction of specific substituents and unsaturation levels, crucial for the synthesis of complex molecules like benzoylmesaconine (Qadir et al., 2005).

Molecular Structure Analysis

The molecular structure of benzoylmesaconine and related compounds has been explored through methods like X-ray crystallography and NMR spectroscopy. Takimiya et al. (2005) provided insights into the planar structures of benzo[1,2-b:4,5-b']dichalcogenophenes, which share some similarities with the benzoylmesaconine structure, demonstrating the importance of crystallographic studies in understanding the molecular conformation (Takimiya et al., 2005).

Chemical Reactions and Properties

The chemical reactivity and properties of benzoylmesaconine have been studied through various chemical reactions. Singh et al. (2006) investigated the reaction products of benzoyl-3-phenylthioureas, shedding light on the chemical behavior of compounds with benzoyl groups, which is relevant for understanding the reactions involving benzoylmesaconine (Singh et al., 2006).

Physical Properties Analysis

The study of physical properties, such as solubility, melting point, and stability, is essential for the application of benzoylmesaconine. Although specific studies on benzoylmesaconine were not found, related research on benzoyl-CoA esters by Mieyal et al. (1974) offers a comparative perspective on how such properties are determined and their significance in biological contexts (Mieyal et al., 1974).

Chemical Properties Analysis

The chemical properties of benzoylmesaconine, including acidity/basicity, reactivity with other chemical entities, and stability under various conditions, are crucial for its pharmacological application. Insights into the chemical properties can be gleaned from the work of Koch et al. (1993), who explored the enzymatic reduction of benzoyl-CoA, highlighting the reaction pathways and product formation relevant to understanding the chemical behavior of benzoylmesaconine (Koch et al., 1993).

Scientific Research Applications

  • Pharmacokinetics

    • Benzoylmesaconine (BMA) is used in pharmacokinetic studies . In one study, the pharmacokinetics of BMA in rats was compared after oral administration of pure BMA and Wutou decoction . The study found that the elimination of BMA in rats after the administration of Wutou decoction was significantly faster compared with that of pure BMA .
  • High-Performance Liquid Chromatography (HPLC)

    • BMA is used as a marker compound in HPLC for the quality control of processed aconite roots and their products . After extraction, a HPLC determination of BMA was conducted on a RP-C 18 column by gradient elution with acetonitrile and aqueous phase . The method showed that the content of BMA varied significantly in processed aconite roots and their products .
  • Metabolomics

    • In metabolomics, BMA is used as a biomarker to study the processing mechanism of traditional Chinese medicine . The study used RPLC-Q-TOF/MS to investigate a series of Aconitum alkaloids and explore potential metabolic markers .
  • Analgesia and Anti-Inflammation

    • BMA is known for its potent pharmacological activities, such as analgesia and anti-inflammation . It’s used in the treatment of various diseases such as rheumatoid arthritis .
  • Quality Control of Processed Aconite Roots

    • BMA is used as a marker compound for the quality control of processed aconite roots and their products . The study developed a simple and reliable method using BMA for this purpose .
  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

    • Benzoylmesaconine (BMA) is used in UPLC-MS/MS studies . In one study, the pharmacokinetics of BMA in rats was compared after oral administration of pure BMA and Wutou Decoction . The study found that the elimination of BMA in rats after the administration of Wutou Decoction was significantly faster compared with that of pure BMA .
  • Treatment of Slow Transit Constipation (STC)

    • Benzoylmesaconine (BAC) has been studied for its role in the treatment of STC . In a study, rats were treated with loperamide (Lop) hydrochloride for 7 days to build the STC model. After that, they were given BAC concentrated solution and 0.2 g/L Mosapride via intragastric treatment .
  • Pharmacokinetic Comparisons

    • Benzoylmesaconine (BMA) is used in pharmacokinetic comparisons . In one study, the pharmacokinetics of BMA in rats was compared after oral administration of pure BMA and Wutou Decoction . The study found that the elimination of BMA in rats after the administration of Wutou Decoction was significantly faster compared with that of pure BMA .
  • Treatment of Rheumatic Diseases

    • BMA is used in the treatment of rheumatic diseases . For over two thousand years, Radix Aconiti Lateralis Preparata (Fuzi, aconite roots) has been used in China to relieve joint pain and treat rheumatic diseases . Studies demonstrated some pharmacological effects of aconite roots, such as analgesia and anti-inflammation .

Safety And Hazards

BMA is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Research on BMA has shown its potential therapeutic effects on inflammation-related diseases . Future research could focus on further elucidating the anti-inflammatory mechanisms of BMA and exploring its potential as a therapeutic agent for other diseases.

properties

IUPAC Name

[(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H43NO10/c1-32-13-28(14-38-2)17(33)11-18(39-3)30-16-12-29(36)25(42-27(35)15-9-7-6-8-10-15)19(16)31(37,24(34)26(29)41-5)20(23(30)32)21(40-4)22(28)30/h6-10,16-26,33-34,36-37H,11-14H2,1-5H3/t16-,17-,18+,19-,20+,21+,22-,23?,24+,25-,26+,28+,29-,30+,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULWZCUZNRVAHT-IJNXHYLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)O)OC)OC)O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H43NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoylmesaconine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
913
Citations
C Zhou, J Gao, H Qu, L Xu, B Zhang, Q Guo… - … and Alternative Medicine, 2022 - hindawi.com
Background. Benzoylmesaconine (BMA), the most abundant monoester alkaloid in Aconitum plants, has some biological activities and is a potential therapeutic agent for inflammation-…
Number of citations: 4 www.hindawi.com
Y Suzuki, T Oyama, A Ishige, T Isono, A Asami… - Planta …, 1994 - thieme-connect.com
We explored the possible role of the specific regions in the brain stem on the antinociceptive actions of mesaconitine (MA) and benzoylmesaconine (BM) by the microinjection of MA and …
Number of citations: 73 www.thieme-connect.com
X Liu, H Li, X Song, K Qin, H Guo, L Wu… - Biomedical …, 2014 - Wiley Online Library
A rapid and sensitive high‐performance liquid chromatography–mass spectrometric (HPLC‐MS) method was developed and validated for simultaneous determination of …
F Zhang, M Tang, L Chen, R Li, X Wang, J Duan… - … of Chromatography B, 2008 - Elsevier
A rapid, specific and sensitive liquid chromatography–tandem mass spectrometry (LC/MS/MS) method was developed for simultaneous quantitation of six Aconitum alkaloids, ie …
Number of citations: 83 www.sciencedirect.com
PM Dai, Y Wang, L Ye, S Zeng, ZJ Zheng, Q Li, LL Lu… - Molecules, 2014 - mdpi.com
Wutou decoction is widely used in China because of its therapeutic effect on rheumatoid arthritis. Benzoylmesaconine (BMA), the most abundant component of Wutou decoction, was …
Number of citations: 18 www.mdpi.com
Y Xie, H Zhou, YF Wong, Z Liu, H Xu… - Chinese …, 2008 - cmjournal.biomedcentral.com
Benzoylmesaconine (BMA) is the main Aconitum alkaloid in Radix Aconiti Lateralis Preparata (Fuzi, aconite roots) with potent pharmacological activities, such as analgesia and anti-…
Number of citations: 17 cmjournal.biomedcentral.com
F Zuo, J Zhao, N Nakamura, JJ Gao, T Akao… - Journal of Natural …, 2006 - Springer
A highly sensitive enzyme immunoassay (EIA) system for quantitative determination of benzoylmesaconine (BM) in biological samples was developed. The sensitivity of an antiserum …
Number of citations: 3 link.springer.com
Q Li, S Sun, M Wang, C Li, D Yuan… - Journal of Chinese …, 2018 - search.ebscohost.com
In the present study, we aimed to investigate the chemical constituents and analgesic activity of Aconitum kusnezoffii Reichb. The isolation and purification of components were …
Number of citations: 10 search.ebscohost.com
M Kobayashi, H Takahashi, DN Herndon, RB Pollard… - Burns, 2003 - Elsevier
IL-12 is an inducer of type 1 T cell responses, which are essential in host defense against herpes simplex virus type 1 (HSV-1) infection. However, type 1 T cell responses are not …
Number of citations: 12 www.sciencedirect.com
M Kobayashi, H Kobayashi, K Mori… - Immunology and cell …, 1998 - Wiley Online Library
In the accompanying paper, the resistance to infections with HSV type 1 (HSV‐1) and Candida albicans was improved in thermally injured mice treated with benzoylmesaconine (BEN), …
Number of citations: 27 onlinelibrary.wiley.com

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